Home > Products > Screening Compounds P134773 > Antibacterial agent 60
Antibacterial agent 60 -

Antibacterial agent 60

Catalog Number: EVT-8649710
CAS Number:
Molecular Formula: C13H19N5O6S
Molecular Weight: 373.39 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Antibacterial Agent 60 is a synthetic compound that has garnered attention for its potential applications in combating bacterial infections. This compound is part of a broader class of antibacterial agents that aim to address the growing concern of antibiotic resistance. The development of Antibacterial Agent 60 involves a multi-faceted approach, including its synthesis, characterization, and evaluation of its antibacterial properties.

Source

The compound is derived from aminoguanidine derivatives, which are known for their diverse biological activities, including antibacterial effects. Recent studies have focused on modifying these derivatives to enhance their efficacy against various bacterial strains .

Classification

Antibacterial Agent 60 can be classified as an aminoguanidine derivative. This classification is significant because aminoguanidines are recognized for their ability to interact with bacterial membranes and inhibit essential cellular processes, making them valuable candidates in the search for new antibacterial agents .

Synthesis Analysis

Methods

The synthesis of Antibacterial Agent 60 involves several key steps:

  1. Formation of Acid Chloride: An aromatic acid is converted into an acid chloride using thionyl chloride.
  2. Conjugation: This acid chloride is reacted with thiosemicarbazone in pyridine to form an intermediate.
  3. Cyclization: A strong base (sodium hydroxide) facilitates cyclization to yield a triazolyl intermediate.
  4. Final Reaction: The triazolyl intermediate is then reacted with aminoguanidine bicarbonate under reflux conditions to produce the final product.

These steps are characterized by careful control of reaction conditions, including temperature and solvent choice, to optimize yield and purity .

Technical Details

The final product can be purified using silica gel chromatography, and its structure is confirmed through various spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) .

Molecular Structure Analysis

Structure

Antibacterial Agent 60 features a complex molecular structure that includes a triazole ring and an aminoguanidine moiety. The specific arrangement of these components contributes to its biological activity.

Data

The compound's molecular formula, melting point, and spectral data (e.g., NMR shifts) provide insights into its structural characteristics. For example, the presence of characteristic peaks in the NMR spectrum can confirm the successful incorporation of functional groups essential for antibacterial activity .

Chemical Reactions Analysis

Reactions

The chemical reactions involved in synthesizing Antibacterial Agent 60 include:

  • Formation of Intermediates: Each step in the synthesis generates intermediates that are crucial for the final product.
  • Reactivity with Aminoguanidine: The reactivity of aminoguanidine with various electrophiles enhances the compound's potential antibacterial properties.

Technical Details

The reactions are typically monitored using thin-layer chromatography (TLC) to ensure completion before proceeding to purification stages .

Mechanism of Action

Process

Antibacterial Agent 60 exerts its antibacterial effects primarily through disruption of bacterial membrane integrity and inhibition of key metabolic pathways. This may involve:

  • Membrane Disruption: Interaction with lipid bilayers leading to increased permeability.
  • Inhibition of Enzymatic Activity: Targeting specific enzymes critical for bacterial survival.

Data

Preliminary studies employing Transmission Electron Microscopy (TEM) have shown morphological changes in treated bacterial cells, indicating that Antibacterial Agent 60 effectively compromises cell integrity .

Physical and Chemical Properties Analysis

Physical Properties

Antibacterial Agent 60 is typically characterized by:

  • Appearance: White solid.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide.

Chemical Properties

Key chemical properties include:

  • Stability: The compound exhibits stability under standard laboratory conditions.
  • Reactivity: It shows reactivity towards nucleophiles due to the presence of electrophilic centers within its structure.

Relevant data such as melting point and solubility profiles are crucial for practical applications in formulations .

Applications

Scientific Uses

Antibacterial Agent 60 has potential applications in various fields:

  • Pharmaceutical Development: As a lead compound for developing new antibiotics.
  • Research: In studies aimed at understanding bacterial resistance mechanisms and evaluating new therapeutic strategies.

The ongoing research into this compound aims to expand its applicability beyond laboratory settings into clinical use, particularly against resistant strains of bacteria .

Mechanisms of Action and Target Specificity

Molecular Interactions with β-Lactamase Enzymes

Antibacterial Agent 60 (avibactam) exhibits a unique mechanism of β-lactamase inhibition distinct from traditional β-lactam-based inhibitors. As a diazabicyclooctane non-β-lactam compound, it employs reversible covalent bonding to neutralize serine-based β-lactamases. The inhibition process occurs in two stages: initial non-covalent recognition of the enzyme’s active site, followed by rapid acylation of the conserved serine residue (Ser70 in class A enzymes). This acylation forms a stable carbamate ester intermediate [9]. Unlike clavulanic acid or tazobactam, which undergo irreversible inactivation, avibactam’s carbamoyl linkage allows reversible decoupling and regeneration of the intact inhibitor molecule. This recyclability enables a single avibactam molecule to sequentially inactivate multiple β-lactamase enzymes, enhancing its pharmacodynamic efficiency [4] [9].

Nuclear magnetic resonance (NMR) and crystallographic studies confirm that avibactam’s compact bicyclic structure facilitates optimal positioning within the catalytic pocket of diverse β-lactamases. The inhibitor’s sulfate group forms critical hydrogen bonds with conserved residues (e.g., Asn132 and Asn170 in CTX-M-15), while its carbonyl oxygen coordinates with the oxyanion hole, mimicking the transition state of β-lactam hydrolysis [4].

Table 1: Comparative Inhibition Mechanisms of β-Lactamase Inhibitors

InhibitorChemical ClassBinding MechanismReversibilityPrimary Target Enzymes
AvibactamDiazabicyclooctaneCovalent (Ser acylation)ReversibleClass A, C, some D
Clavulanic AcidClavulanateCovalent (Ser acylation)IrreversibleClass A
TazobactamPenicillanic acid sulfoneCovalent (Ser acylation)IrreversibleClass A
VaborbactamBoronic acidCovalent (Boronate complex)ReversibleClass A, C

Potentiation of Ceftazidime Activity Against Extended-Spectrum β-Lactamase-Producing Enterobacterales

Avibactam’s primary clinical utility lies in its synergistic restoration of ceftazidime efficacy against extended-spectrum β-lactamase-producing Enterobacterales. Ceftazidime, a third-generation cephalosporin, is hydrolyzed by extended-spectrum β-lactamases such as Temoniera, sulfhydryl variable, and cefotaximase enzymes, rendering it ineffective as monotherapy. Avibactam binds these extended-spectrum β-lactamases with high affinity (inhibition constants [K~i~] < 100 nM for Temoniera-1 and cefotaximase enzymes), shielding ceftazidime from degradation [4] [8].

Microbiological analyses demonstrate that the addition of 4 mg/L avibactam reduces the minimum inhibitory concentration of ceftazidime by 128- to 1024-fold in extended-spectrum β-lactamase-producing Escherichia coli and Klebsiella pneumoniae isolates. This potentiation restores ceftazidime susceptibility in >90% of strains that would otherwise be classified as resistant under Clinical and Laboratory Standards Institute breakpoints [4] [8]. Time-kill assays further validate this synergy: the combination reduces bacterial counts by >3-log~10~ CFU/mL within 24 hours against inocula exceeding 10^8^ CFU/mL, whereas either agent alone exhibits negligible bactericidal activity [9].

Table 2: In Vitro Synergy Between Ceftazidime and Avibactam Against Extended-Spectrum β-Lactamase Producers

Speciesβ-Lactamase VariantCeftazidime Alone MIC (mg/L)Ceftazidime-Avibactam MIC (mg/L)Fold Reduction
Escherichia coliTemoniera-3>641≥64
Klebsiella pneumoniaeCefotaximase enzymes-15320.25128
Proteus mirabilisSulfhydryl variable-2>640.5≥128

Inhibition Spectrum Across Class A/C β-Lactamase Variants

Avibactam displays broad inhibitory coverage against class A and class C β-lactamases, encompassing over 90% of clinically relevant plasmid- and chromosomally encoded enzymes in Enterobacterales. Among class A, it effectively neutralizes:

  • Extended-spectrum β-lactamases: Temoniera/Sulfhydryl variable derivatives (e.g., Temoniera-3, Temoniera-10, Sulfhydryl variable-2, Sulfhydryl variable-5) and all cefotaximase enzymes subgroups (e.g., cefotaximase enzymes-14, cefotaximase enzymes-15) [4] [9].
  • Carbapenemases: Klebsiella pneumoniae carbapenemase-2, Klebsiella pneumoniae carbapenemase-3, Guiana extended-spectrum β-lactamase-2, and some oxacillinase enzymes (e.g., oxacillinase enzymes-48) despite oxacillinase enzymes enzymes belonging to class D [4] [9].

For class C (AmpC) enzymes, avibactam inhibits both plasmid-mediated variants (e.g., CMY-2, DHA-1, FOX-4) and chromosomally encoded forms in Enterobacter cloacae, Citrobacter freundii, and Pseudomonas aeruginosa. Notably, avibactam does not induce AmpC hyperproduction—a limitation observed with older β-lactams—due to its low affinity for the AmpC regulatory system [9].

Susceptibility variations exist among rarer β-lactamases: avibactam weakly inhibits oxacillinase enzymes-23 (class D) and shows no activity against metallo-β-lactamases (class B; e.g., New Delhi metallo-β-lactamase, Verona integron-encoded metallo-β-lactamase) due to their zinc-dependent mechanisms [9].

Table 3: Avibactam Inhibition Spectrum Against Key β-Lactamase Classes

β-Lactamase ClassRepresentative EnzymesInhibition by AvibactamMIC Shift with Ceftazidime
Class A (Extended-spectrum β-lactamase)Temoniera-1, Sulfhydryl variable-1, Cefotaximase enzymes-15Potent (IC~50~ < 0.1 µM)8- to 512-fold reduction
Class A (Carbapenemase)Klebsiella pneumoniae carbapenemase-2, Guiana extended-spectrum β-lactamase-2Potent (IC~50~ = 0.2–0.5 µM)16- to 1024-fold reduction
Class C (AmpC)CMY-2, P99, ADCPotent (IC~50~ = 0.1–0.8 µM)32- to 256-fold reduction
Class D (Oxacillinase enzymes)oxacillinase enzymes-48, oxacillinase enzymes-181Moderate (IC~50~ = 1–5 µM)4- to 16-fold reduction

Differential Efficacy Against Klebsiella pneumoniae Carbapenemase-Expressing Klebsiella pneumoniae

Avibactam significantly enhances ceftazidime activity against Klebsiella pneumoniae carbapenemase-expressing Klebsiella pneumoniae, with minimum inhibitory concentration~90~ values for the combination typically ≤4 mg/L—below the Clinical and Laboratory Standards Institute susceptibility breakpoint. This contrasts sharply with meropenem or ceftazidime monotherapy, where minimum inhibitory concentrations often exceed 32 mg/L [4] [10]. Mechanistically, avibactam forms a long-lived complex with Klebsiella pneumoniae carbapenemase enzymes (residence time >30 minutes), permitting ceftazidime to engage penicillin-binding protein-3 and initiate cell wall disruption [9].

However, efficacy is modulated by ancillary resistance mechanisms in Klebsiella pneumoniae carbapenemase-producing Klebsiella pneumoniae strains:

  • Porin deficiencies (e.g., OmpK35/OmpK36 mutations) reduce intracellular avibactam accumulation, elevating minimum inhibitory concentration 4- to 8-fold [10].
  • Efflux pump overexpression (e.g., AcrAB-TolC) further diminishes intracellular inhibitor concentrations, particularly in isolates with concurrent porin loss [10].
  • Amino acid substitutions in Klebsiella pneumoniae carbapenemase (e.g., Asp179Tyr, Val240Gly) disrupt avibactam binding, leading to high-level resistance. These mutations arise under therapeutic pressure and are often plasmid-encoded, facilitating dissemination [9] [10].

Despite these challenges, ceftazidime-avibactam maintains >75% clinical success rates in complicated urinary tract infections and bloodstream infections caused by Klebsiella pneumoniae carbapenemase-producing Klebsiella pneumoniae, outperforming historical polymyxin-based regimens [10]. Resistance emergence is lower (<10%) when used for infections with baseline minimum inhibitory concentrations ≤4 mg/L, whereas off-label use against metallo-β-lactamase producers or Klebsiella pneumoniae carbapenemase mutants selects for resistance [10].

Table 4: Impact of Bacterial Factors on Avibactam Efficacy Against *Klebsiella pneumoniae carbapenemase-Expressing Klebsiella pneumoniae*

Ancillary Resistance MechanismMolecular ConsequenceEffect on Ceftazidime-Avibactam MICClinical Response Rate
None (wild-type)Unimpaired avibactam penetration/binding≤4 mg/L>85%
OmpK35/36 porin lossReduced intracellular avibactam levels8–16 mg/L50–60%
AcrAB-TolC overexpressionEfflux-mediated avibactam export4–8 mg/L60–70%
Klebsiella pneumoniae carbapenemase-3 D179Y mutationAltered active site conformation>128 mg/L<10%

Properties

Product Name

Antibacterial agent 60

IUPAC Name

[(2S,5R)-7-oxo-2-(5-piperidin-4-yl-1,2,4-oxadiazol-3-yl)-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate

Molecular Formula

C13H19N5O6S

Molecular Weight

373.39 g/mol

InChI

InChI=1S/C13H19N5O6S/c19-13-17-7-9(18(13)24-25(20,21)22)1-2-10(17)11-15-12(23-16-11)8-3-5-14-6-4-8/h8-10,14H,1-7H2,(H,20,21,22)/t9-,10+/m1/s1

InChI Key

WMMPZOKRYGDWFT-ZJUUUORDSA-N

Canonical SMILES

C1CC(N2CC1N(C2=O)OS(=O)(=O)O)C3=NOC(=N3)C4CCNCC4

Isomeric SMILES

C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)O)C3=NOC(=N3)C4CCNCC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.